2-(3-Chlorophenyl)ethanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chlorophenyl)ethanimidamide hydrochloride is a chemical compound with the CAS Number: 6487-96-3 . It has a molecular weight of 205.09 and its molecular formula is C8H10Cl2N2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-Chlorophenyl)ethanimidamide hydrochloride is 1S/C8H9ClN2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-5H,10-11H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(3-Chlorophenyl)ethanimidamide hydrochloride is a solid at room temperature . It has a molecular weight of 205.09 and its molecular formula is C8H10Cl2N2 .Scientific Research Applications
Environmental Analysis
- Environmental Water Sample Analysis : Zhou et al. (2007) investigated the use of TiO2 nanotubes as a new solid-phase extraction adsorbent for detecting various compounds, including chlorophenyl derivatives, in environmental water samples. This study highlights the potential application of chlorophenyl compounds in environmental monitoring and analysis (Zhou, Ding, Xiao, Liu, & Guo, 2007).
Drug Discovery and Pharmacology
- Nonpeptide Agonist Discovery : Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, which included a chlorophenyl component. This discovery is significant in pharmacology for the development of new drug leads (Croston et al., 2002).
Chemical Degradation and Environmental Impact
- Catalytic Degradation Methods : Monguchi et al. (2006) explored a method for degrading DDT using a system involving chlorophenyl compounds. This research is crucial for understanding the environmental degradation processes of persistent organic pollutants (Monguchi, Kume, & Sajiki, 2006).
Spectroscopy and Chemical Analysis
- Structural and Spectroscopic Studies : Saral et al. (2017) conducted structural and spectroscopic studies on benzimidazole derivatives, which included chlorophenyl elements. Such studies are essential for the development of new chemical compounds with potential applications in various fields (Saral, Özdamar, & Uçar, 2017).
Pharmaceutical Synthesis
- Antiobesity Drug Synthesis : Zhu et al. (2015) reported a novel synthesis of the antiobesity drug lorcaserin hydrochloride, involving chlorophenyl ethanamine. This research contributes to the pharmaceutical industry by developing efficient synthesis methods for important drugs (Zhu, Wang, Bian, Zhang, Wei, & Xu, 2015).
properties
IUPAC Name |
2-(3-chlorophenyl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKYLHULHCUDLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589415 |
Source
|
Record name | (3-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)ethanimidamide hydrochloride | |
CAS RN |
6487-96-3 |
Source
|
Record name | Benzeneethanimidamide, 3-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6487-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.